Cas no 1537836-83-1 (1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole)

1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole
- 1537836-83-1
- EN300-1769249
- 1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole
-
- インチ: 1S/C14H18N2/c1-16-9-7-11-4-2-5-12(14(11)16)10-13-6-3-8-15-13/h2,4-5,7,9,13,15H,3,6,8,10H2,1H3
- InChIKey: DXPSKNUSLKFXHG-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1CC1C=CC=C2C=CN(C)C=12
計算された属性
- せいみつぶんしりょう: 214.146998583g/mol
- どういたいしつりょう: 214.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 17Ų
1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769249-1g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1769249-10.0g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 10g |
$5467.0 | 2023-05-26 | ||
Enamine | EN300-1769249-0.05g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1769249-1.0g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 1g |
$1272.0 | 2023-05-26 | ||
Enamine | EN300-1769249-10g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1769249-0.1g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1769249-0.25g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1769249-5.0g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 5g |
$3687.0 | 2023-05-26 | ||
Enamine | EN300-1769249-0.5g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1769249-2.5g |
1-methyl-7-[(pyrrolidin-2-yl)methyl]-1H-indole |
1537836-83-1 | 2.5g |
$2492.0 | 2023-09-20 |
1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole 関連文献
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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3. Book reviews
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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8. Book reviews
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indoleに関する追加情報
Comprehensive Overview of 1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole (CAS No. 1537836-83-1)
1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole (CAS No. 1537836-83-1) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the indole family, a class of molecules widely studied for their diverse biological activities. The presence of both pyrrolidine and methylindole moieties in its structure makes it a promising candidate for drug discovery, particularly in targeting neurological and metabolic disorders.
Recent trends in scientific literature highlight a growing interest in indole derivatives due to their potential therapeutic applications. Researchers are actively exploring compounds like 1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole for their ability to modulate neurotransmitter systems, including serotonin and dopamine pathways. This aligns with current healthcare priorities, such as addressing mental health challenges and neurodegenerative conditions like Parkinson's disease.
The synthetic versatility of 1537836-83-1 allows for structural modifications that can enhance its pharmacokinetic properties. Medicinal chemists are particularly interested in optimizing its blood-brain barrier permeability and receptor selectivity, which are critical factors in CNS drug development. Computational chemistry approaches, including molecular docking studies, have been employed to predict its interaction with various biological targets.
From a chemical perspective, the pyrrolidinylmethyl substitution at the 7-position of the 1-methylindole scaffold introduces interesting stereochemical considerations. The chiral center at the pyrrolidine ring opens possibilities for enantioselective synthesis and the investigation of stereospecific biological effects. This aspect is particularly relevant in modern drug design, where the pharmaceutical industry increasingly focuses on single-enantiomer drugs.
Analytical characterization of 1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. These methods are essential for quality control in compound synthesis and for studying its metabolic stability. The compound's physicochemical properties, including logP and pKa values, suggest favorable characteristics for oral bioavailability.
In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes for 1537836-83-1 that minimize hazardous byproducts. This aligns with the pharmaceutical industry's growing commitment to environmentally friendly manufacturing processes. Catalytic methods and flow chemistry approaches are being investigated to improve the synthetic efficiency of this and related indole derivatives.
The potential applications of 1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole extend beyond pharmaceuticals. Materials scientists are examining its utility in organic electronics, where heterocyclic compounds often serve as building blocks for functional materials. Its conjugated π-system and nitrogen-rich structure make it interesting for developing novel organic semiconductors.
Ongoing research continues to uncover new dimensions of this compound's biological profile. Recent studies suggest possible interactions with G protein-coupled receptors (GPCRs), which are important targets in modern drug discovery. The compound's structural features resemble those of known GPCR modulators, prompting further investigation into its signaling pathway effects.
From a regulatory perspective, 1537836-83-1 represents an interesting case study in intellectual property strategy. The compound's patent landscape reflects the competitive nature of medicinal chemistry research, with multiple organizations filing claims on structurally similar molecules. This highlights the importance of thorough prior art searches in developing novel therapeutic agents.
As the scientific community's understanding of 1-methyl-7-(pyrrolidin-2-yl)methyl-1H-indole deepens, its potential continues to expand. Future research directions may include exploring its use in combination therapies or as a molecular scaffold for developing targeted drug delivery systems. The compound's unique structural features position it as a valuable tool in advancing both fundamental research and applied pharmaceutical development.
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